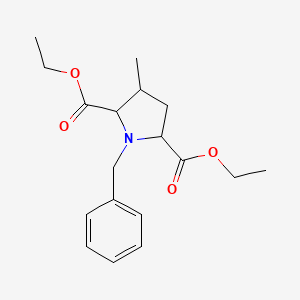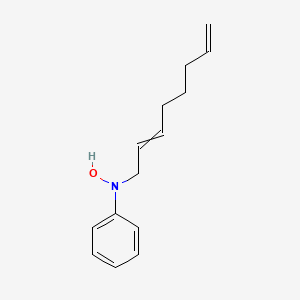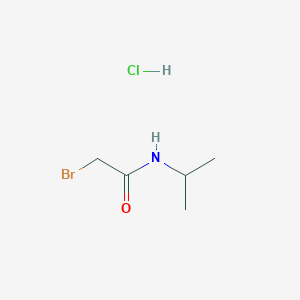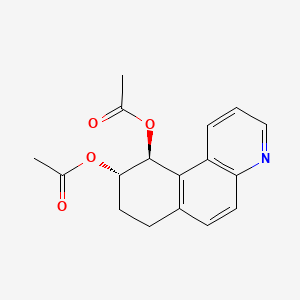
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with additional hydroxyl and acetate groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of hydroxyl groups at the 9 and 10 positions. The final step involves the acetylation of these hydroxyl groups to form the diacetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(h)quinoline-9,10-diol: Similar structure but lacks the acetate groups.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A related compound with different functional groups and biological activities.
Uniqueness
Benzo(f)quinoline-9,10-diol, 7,8,9,10-tetrahydro-, diacetate (ester), trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
103620-22-0 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
[(9S,10S)-10-acetyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H17NO4/c1-10(19)21-15-8-6-12-5-7-14-13(4-3-9-18-14)16(12)17(15)22-11(2)20/h3-5,7,9,15,17H,6,8H2,1-2H3/t15-,17+/m0/s1 |
InChI-Schlüssel |
LVEXAWIQBIDLHT-DOTOQJQBSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Kanonische SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


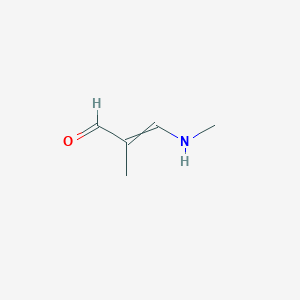
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

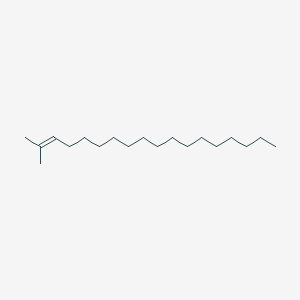
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
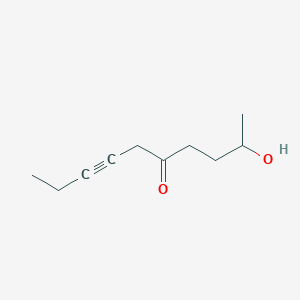
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
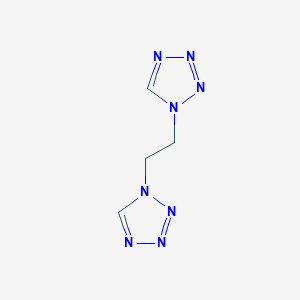
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
